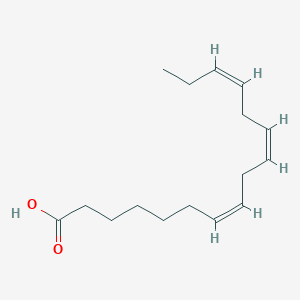
Roughanic acid
Overview
Description
The introduction of a novel compound such as "Roughanic acid" in scientific literature would typically begin with the rationale behind its study. This might involve its potential applications in fields like materials science, pharmacology, or chemistry. The introduction section would also highlight the novelty of the compound and its expected contribution to the existing body of knowledge.
Synthesis Analysis
Synthesis analysis involves detailing the methods used to create the compound. This can include the reactants, conditions, catalysts, and any specific techniques employed to yield the compound. For example, the synthesis of Isocyanic acid involves the reaction of KOCN or NaOCN with stearic or oxalic acid in good yield (Fischer et al., 2002).
Scientific Research Applications
1. Plant Oxylipins and Stress Responses
Roughanic acid plays a role in the metabolism of oxylipins, which are lipid-derived signaling molecules in plants. A study on the bryophyte Physcomitrium patens utilized a non-targeted metabolomics approach to examine the synthesis of oxylipins, including this compound, in response to wounding. This research highlights the importance of oxylipins like this compound in regulating plant responses to biotic and abiotic stresses (Resemann et al., 2023).
2. Boronic Acids in Sensing Applications
While not directly related to this compound, research on boronic acids, a group that this compound falls under, demonstrates their utility in sensing applications. Boronic acids' interactions with diols and Lewis bases like fluoride or cyanide anions make them useful in various sensing applications, including biological labeling and therapeutic development (Lacina et al., 2014).
3. Synthesis and Reactivity in Organic Chemistry
In organic chemistry, the synthesis and reactivity of compounds related to this compound are of interest. For example, research has explored the condensation of arylacetic acids and isocyanides, leading to novel classes of compounds. Such studies demonstrate the potential of this compound derivatives in developing new organic synthesis methods (Basso et al., 2009).
4. Conducting Polymers for Biomedical Applications
Polyaniline, a conducting polymer which can be modified with substances like this compound, is investigated for its application in biomedicine. Studies have shown that polyaniline, without further modification, can be used in various biomedical fields, indicating the potential utility of this compound-modified polymers in these areas (Humpolíček et al., 2015).
5. Environmental Applications
This compound-related compounds have been studied for environmental applications, such as oil/water separation. Polyaniline nanofibers, which can be chemically associated with this compound, were used to create superhydrophobic and superoleophilic materials for effective oil/water separation, demonstrating the environmental potential of this compound derivatives (Liang & Guo, 2013).
Mechanism of Action
Target of Action
Roughanic acid is a polyunsaturated fatty acid (PUFA) that plays a significant role in the regulation of various biotic and abiotic stress responses . The primary targets of this compound are the lipoxygenases (LOXs), a-dioxygenases, or cytochromes P450 . These enzymes initiate the formation of oxygenated fatty acids .
Biochemical Pathways
This compound is involved in the synthesis of oxylipins, a class of lipid-derived signaling molecules . This synthesis process is part of a non-targeted metabolomics approach used to reconstruct the metabolic pathways for the synthesis of oxylipins . The process involves the carbon chain of PUFAs, mainly linoleic acid (18:2), linolenic acid (18:3), and this compound (16:3) .
Pharmacokinetics
Based on the pharmacokinetics of similar compounds like rosmarinic acid, it can be inferred that this compound might be metabolized by the gut microflora, providing simple, more easily absorbed phenolic units . The molecule undergoes structural changes and conjugation reactions inside the body . Renal excretion represents the main path of elimination .
Result of Action
The result of this compound’s action is the regulation of various biotic and abiotic stress responses . For instance, it plays a crucial role in triggering stomatal closure in response to both bacteria and the pathogen-associated molecular pattern flagellin peptide flg22 . This process is essential for plant immunity .
Biochemical Analysis
Biochemical Properties
Roughanic acid is involved in several biochemical reactions, primarily in the synthesis and metabolism of lipids. It interacts with various enzymes, proteins, and other biomolecules. One of the key enzymes it interacts with is fatty acid desaturase, which catalyzes the introduction of double bonds into fatty acid chains. This compound is also a substrate for lipoxygenase, an enzyme that catalyzes the oxidation of polyunsaturated fatty acids to produce hydroperoxides. These interactions are crucial for the formation of signaling molecules and the regulation of membrane fluidity .
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to affect the composition of cell membranes, thereby influencing membrane fluidity and permeability. This, in turn, affects the function of membrane-bound proteins and receptors. This compound also plays a role in the regulation of gene expression by acting as a precursor for signaling molecules such as oxylipins, which are involved in stress responses and developmental processes .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to and activates specific receptors, such as peroxisome proliferator-activated receptors, which regulate the expression of genes involved in lipid metabolism. This compound also inhibits the activity of certain enzymes, such as cyclooxygenase, thereby reducing the production of pro-inflammatory eicosanoids. Additionally, it can modulate the activity of transcription factors, leading to changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and oxygen. Long-term exposure to this compound has been observed to affect cellular function, including alterations in membrane composition and gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to have beneficial effects, such as anti-inflammatory and antioxidant properties. At high doses, it can exhibit toxic effects, including oxidative stress and cellular damage. Threshold effects have been observed, where the beneficial effects are maximized at moderate doses, while adverse effects become prominent at higher doses .
Metabolic Pathways
This compound is involved in several metabolic pathways, including the biosynthesis of lipids and the production of signaling molecules. It is metabolized by enzymes such as fatty acid desaturase and lipoxygenase, leading to the formation of various bioactive compounds. These metabolic pathways are crucial for maintaining cellular homeostasis and regulating physiological processes .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. It can be incorporated into membrane phospholipids, where it influences membrane properties and function. This compound can also be transported in the bloodstream bound to carrier proteins, facilitating its distribution to different tissues .
Subcellular Localization
This compound is localized in various subcellular compartments, including the endoplasmic reticulum, mitochondria, and plasma membrane. Its subcellular localization is influenced by targeting signals and post-translational modifications. In the endoplasmic reticulum, this compound is involved in lipid biosynthesis, while in mitochondria, it plays a role in energy metabolism. Its presence in the plasma membrane affects membrane fluidity and receptor function .
properties
IUPAC Name |
(7Z,10Z,13Z)-hexadeca-7,10,13-trienoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18/h3-4,6-7,9-10H,2,5,8,11-15H2,1H3,(H,17,18)/b4-3-,7-6-,10-9- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBGYPXOSNDMZRV-PDBXOOCHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC=CCC=CCC=CCCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C=C\C/C=C\C/C=C\CCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
7561-64-0 | |
| Record name | Roughanic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007561640 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | ROUGHANIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3IGF6441ID | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



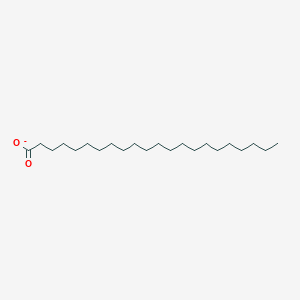
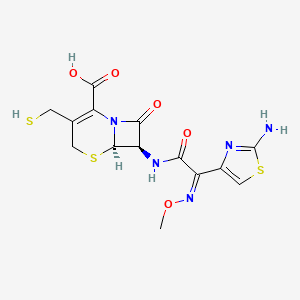
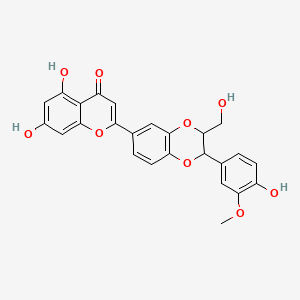

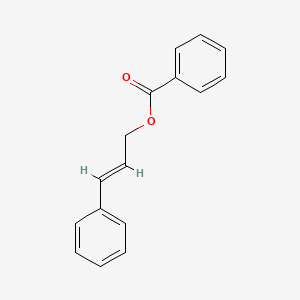
![3-N-[(Z)-(2,6-dichlorophenyl)methylideneamino]-1,2,4-triazole-3,4-diamine](/img/structure/B1239559.png)
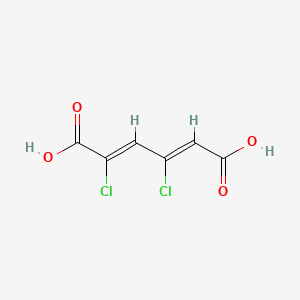
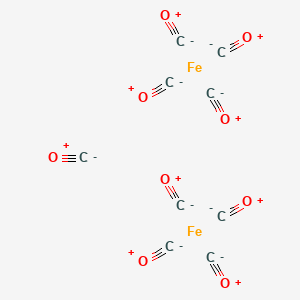

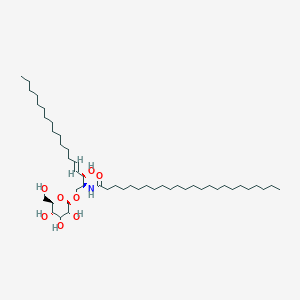


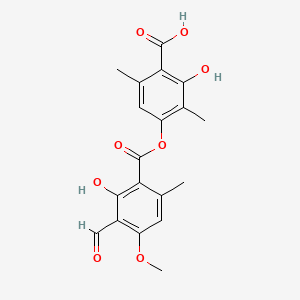
![(5Z)-3a-hydroxy-5-[(E)-2-methylbut-2-enylidene]-1-phenyl-3,6-dihydro-2H-pyrrolo[2,3-b]pyridin-4-one](/img/structure/B1239575.png)